molecular formula C5H11NS B15222598 (3S)-3-(methylsulfanyl)pyrrolidine

(3S)-3-(methylsulfanyl)pyrrolidine

Cat. No.: B15222598
M. Wt: 117.22 g/mol
InChI Key: YRUWMEUBLIEWGY-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(Methylsulfanyl)pyrrolidine is a chiral, saturated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The pyrrolidine ring is a privileged scaffold in drug discovery, featured in numerous FDA-approved therapeutics and bioactive molecules due to its ability to efficiently explore pharmacophore space and contribute to stereochemistry and molecular three-dimensional coverage . The distinct stereocenter at the 3-position, functionalized with a methylsulfanyl group, makes this compound a versatile chiral building block or intermediate for constructing more complex, stereodefined molecules. This compound's research value is rooted in the properties of the pyrrolidine ring. The saturated nature of the pyrrolidine scaffold, compared to flat aromatic systems, often contributes to improved solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for drug candidates . The (S)-configuration at the 3-position allows researchers to investigate the influence of chirality on biological activity and binding affinity to enantioselective protein targets. The methylsulfanyl moiety can serve as a key functional handle for further chemical modifications or potentially participate in specific interactions. Researchers leverage this scaffold in the design and synthesis of compounds for potential applications in central nervous system (CNS) diseases, infectious diseases, and beyond, given the prevalence of pyrrolidines in anticonvulsants, antimicrobials, and anticancer agents . The mechanism of action for this compound is not defined, as it primarily functions as an intermediate. Its biological activity and therapeutic potential are realized when incorporated into larger, target-specific molecular architectures. Its utility extends to organocatalysis, where chiral pyrrolidine derivatives are known to facilitate asymmetric synthesis, such as in intramolecular aldol or conjugate addition reactions, enabling the creation of other enantiomerically pure compounds . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, drug administration, or any form of human or animal consumption. RUO products are exempt from the regulatory controls applicable to medical devices and diagnostics, and their use for such purposes is strictly prohibited .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

(3S)-3-methylsulfanylpyrrolidine

InChI

InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1

InChI Key

YRUWMEUBLIEWGY-YFKPBYRVSA-N

Isomeric SMILES

CS[C@H]1CCNC1

Canonical SMILES

CSC1CCNC1

Origin of Product

United States

Stereochemical Control and Chirality in 3s 3 Methylsulfanyl Pyrrolidine Research

Enantioselective Methodologies

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce one enantiomer of a chiral molecule in excess over the other. wikipedia.org This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the stereochemical outcome of a reaction.

One prominent enantioselective method applicable to the synthesis of pyrrolidine (B122466) rings involves the 1,3-dipolar cycloaddition of azomethine ylides. nih.govscholaris.ca These reactions are powerful for constructing the five-membered pyrrolidine ring with control over multiple stereocenters. nih.gov The stereoselectivity of these cycloadditions can be influenced by various factors, including the choice of metal catalysts and the reaction conditions. scholaris.ca For instance, the use of chiral ligands in conjunction with metal catalysts can effectively induce asymmetry, leading to the preferential formation of one enantiomer.

A notable example in the broader context of pyrrolidine synthesis is the catalytic asymmetric hydrogenation of a β-keto-γ-lactam. researchgate.net In a multi-step synthesis of a key intermediate for a fluoroquinolone antibiotic, a chiral DM-SEGPHOS-Ru(II) complex was used as a catalyst for the asymmetric hydrogenation of a β-keto amide. researchgate.netnih.gov This transformation yielded the corresponding β-hydroxy amide with high diastereoselectivity (de 98%) and excellent enantioselectivity (ee >99%) after recrystallization. researchgate.netnih.gov While not directly synthesizing (3S)-3-(methylsulfanyl)pyrrolidine, this methodology highlights a powerful enantioselective strategy for creating chiral centers within a pyrrolidine precursor. researchgate.net

Another approach involves organocatalysis, which utilizes small organic molecules as catalysts. An amine-catalyzed direct Mannich reaction followed by a Paal–Knorr cyclization has been developed for the enantioselective synthesis of α-(3-pyrrolyl)methanamines, demonstrating the utility of organocatalysis in creating chiral pyrrole-containing structures with high enantioselectivity. rsc.org

The table below summarizes key enantioselective methodologies relevant to pyrrolidine synthesis.

MethodologyKey TransformationChiral InfluenceOutcome
Catalytic Asymmetric Hydrogenation researchgate.netnih.govReduction of β-keto amideChiral DM-SEGPHOS-Ru(II) complexHigh de (98%) and ee (>99%)
1,3-Dipolar Cycloaddition nih.govscholaris.caAzomethine ylide cycloadditionChiral ligands with metal catalystsEnantioselective formation of pyrrolidine ring
Organocatalysis rsc.orgMannich reaction and Paal-Knorr cyclizationChiral amine catalystHigh enantioselectivity for α-(3-pyrrolyl)methanamines

Diastereoselective Control in Synthesis

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the synthesis of substituted pyrrolidines, where multiple chiral centers can exist, achieving high diastereoselectivity is crucial.

A highly diastereoselective synthesis of substituted pyrrolidines has been achieved through a reaction cascade involving an azomethine ylide cycloaddition and a subsequent nucleophilic cyclization. scholaris.ca This method successfully overcomes the common issue of forming mixtures of endo and exo cycloadducts in intermolecular cycloadditions. scholaris.ca By carefully tuning the reaction pathway through the choice of metal and demetalation conditions, the relative stereochemistry of the resulting pyrrolidine ring can be effectively controlled, leading to a single major diastereomer. scholaris.ca

In another example, the synthesis of a key intermediate for a fluoroquinolone antibiotic involved a diastereoselective SN2 substitution reaction. nih.gov This reaction proceeded with an inversion of configuration at the 1'-position, affording the desired diamine in high yield (80%) and with excellent diastereomeric control. researchgate.netnih.gov

The strategic use of functional groups or conformational restrictions can also be employed to bias the diastereoselectivity of cycloaddition reactions. scholaris.ca These approaches, while effective, may sometimes limit the applicability to specific substitution patterns on the pyrrolidine ring. scholaris.ca The development of more general methods for diastereoselective control remains an active area of research. A diastereoselective synthesis was utilized to create a series of (3-substituted-cyclopentyl and -cyclohexyl)glycine pyrrolidides and thiazolidides, where the three chiral centers were generated in a stereochemically defined manner. nih.gov

The following table outlines key aspects of diastereoselective control in pyrrolidine synthesis.

MethodKey FeatureOutcome
Azomethine Ylide Cycloaddition Cascade scholaris.caTuned reaction path via metal choiceHigh diastereomeric purity of substituted pyrrolidines
SN2 Substitution researchgate.netnih.govInversion of configurationHigh yield (80%) of the desired diastereomer
Functional Group/Conformational Restriction scholaris.caBiasing cycloaddition stereochemistryAdvantageous diastereoselectivity for specific patterns
Stereochemically Defined Generation nih.govUnambiguous creation of chiral centersControlled synthesis of multi-chiral center compounds

Chiral Resolution Techniques

Chiral resolution is a process used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. wikipedia.org This is a common strategy when an enantioselective synthesis is not feasible or efficient.

The most prevalent method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent, which is a single enantiomer of another chiral compound. wikipedia.org The resulting products are diastereomers, which have different physical properties, such as solubility, allowing for their separation by techniques like crystallization. wikipedia.org After separation, the resolving agent can be removed to yield the pure enantiomers. wikipedia.org Common resolving agents include chiral acids like tartaric acid or chiral bases. wikipedia.org

Another technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). mdpi.com The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.com High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative method for resolving enantiomers. mdpi.comresearchgate.net For instance, the resolution of racemic 4-nitropropranolol and 7-nitropropranolol was successfully achieved using a Kromasil 5-Amycoat chiral column. mdpi.com Similarly, the enantiomers of 3-nitroatenolol were separated using chiral HPLC. nih.gov

Spontaneous resolution, where a racemate crystallizes as a mixture of enantiopure crystals of each enantiomer, is a less common but fascinating phenomenon. wikipedia.org This process, famously observed by Louis Pasteur with sodium ammonium (B1175870) tartrate, allows for the mechanical separation of the enantiomers. wikipedia.org

The table below provides an overview of common chiral resolution techniques.

TechniquePrincipleCommon Application
Diastereomeric Salt Formation wikipedia.orgConversion to diastereomers with different solubilitiesSeparation of racemic amines and carboxylic acids
Chiral Chromatography mdpi.comresearchgate.netDifferential interaction with a chiral stationary phaseAnalytical and preparative separation of enantiomers
Spontaneous Resolution wikipedia.orgCrystallization of separate enantiopure crystalsSeparation of specific racemic compounds that exhibit this phenomenon

Derivatization and Structural Modifications of 3s 3 Methylsulfanyl Pyrrolidine Scaffolds

N-Substitution Strategies and their Impact on Reactivity

The nitrogen atom of the pyrrolidine (B122466) ring is a primary site for modification, and its substitution plays a pivotal role in dictating the reactivity and selectivity of subsequent functionalization reactions. Unmodified secondary amines can be reactive, but for controlled, site-selective modifications, the nitrogen is typically protected or derivatized with a directing group.

N-substitution with specifically designed directing groups is a powerful strategy to enable challenging C(sp³)–H functionalization reactions at positions that would otherwise be unreactive. For instance, the installation of an 8-aminoquinoline (B160924) (AQ) amide at the nitrogen (after coupling with a carboxylic acid derivative of the pyrrolidine) has become a widely used approach for directing transition metal catalysts, such as palladium, to specific C-H bonds. researchgate.netnih.gov A combined experimental and computational study on the C4 arylation of pyrrolidines utilized a C3-linked aminoquinoline amide directing group, highlighting that the nature of the N-substituent is crucial for achieving high regio- and stereoselectivity. researchgate.net

The choice of N-substituent impacts the electronic and steric environment of the pyrrolidine ring. Electron-withdrawing groups, such as tosyl (Ts) or carbamates (e.g., Boc, Cbz), can decrease the nucleophilicity of the nitrogen and may influence the stability of reaction intermediates. Conversely, N-aryl or N-alkyl groups can be employed, which also affect the ring's conformational preferences and subsequent reaction outcomes. In the context of palladium-catalyzed C-H activation, the directing group forms a palladacycle intermediate, and the geometry and stability of this intermediate determine the course of the reaction. researchgate.net For example, mechanistic studies have shown that palladacycle formation can be reversible and that the directing group's structure is key to controlling which C-H bond is activated. researchgate.net

Ring Functionalization at C-2, C-3, C-4, and C-5 Positions

Functionalization of the carbon skeleton of the pyrrolidine ring allows for the introduction of diverse substituents, profoundly altering the molecule's three-dimensional structure and properties.

C-4 Position: The C-4 position has been a primary target for functionalization, particularly through palladium-catalyzed C(sp³)–H arylation. researchgate.netnih.gov This transformation is typically achieved on pyrrolidine-3-carboxylic acid derivatives where the carboxylic acid is converted into an amide bearing a directing group, such as 8-aminoquinoline (AQ). nih.gov The reaction proceeds with high regioselectivity for the C-4 position over the electronically similar C-2 position and exhibits excellent stereoselectivity, exclusively forming the cis-3,4-disubstituted pyrrolidine. researchgate.netnih.gov Mechanistic investigations have revealed that while C-H activation occurs at both the cis and trans C-4 positions, the resulting trans-palladacycle is significantly strained, leading to the selective formation of the cis-arylated product. researchgate.net This method is tolerant of a wide range of functional groups on the aryl iodide coupling partner. nih.gov

Table 1: Palladium-Catalyzed C-4 Arylation of a Pyrrolidine-3-carboxamide

Aryl Iodide Partner Base Solvent Yield of cis-product Reference
4-Iodoanisole K₂CO₃ α,α,α-Trifluorotoluene 46% nih.gov
1-Iodo-4-(trifluoromethyl)benzene K₂CO₃ α,α,α-Trifluorotoluene 65% nih.gov
3-Iodopyridine K₂CO₃ α,α,α-Trifluorotoluene 31% researchgate.net
2-Iodo-6-methoxypyridine K₂CO₃ α,α,α-Trifluorotoluene 65% researchgate.net

C-2, C-3, and C-5 Positions: Functionalization at the C-2 position is often observed as a competing pathway in C-H activation reactions directed from the C-3 position, although conditions can be optimized to favor C-4 functionalization. nih.gov Directing groups attached at the C-2 position, such as in proline derivatives, can direct arylation to the C-3 position. While not demonstrated specifically on the (3S)-3-(methylsulfanyl)pyrrolidine scaffold, studies on L-pipecolinic acid derivatives have shown that a C-2 directing group can lead to the formation of cis-disubstituted products via arylation, alkoxylation, and acyloxylation at the C-3 position. nih.gov

Remote C-H functionalization at the C-5 position of N-heterocycles is challenging. However, strategies exist for related systems, such as the copper/silver co-catalyzed cross-dehydrogenative coupling of 8-aminoquinoline amides with 1,3-dicarbonyl compounds, which achieves exclusive C-5 functionalization. mdpi.com This suggests that with an appropriate directing group strategy, accessing the C-5 position of the pyrrolidine ring could be feasible.

Formation of Spirocyclic Pyrrolidine Systems

Spirocyclic pyrrolidines, which feature a carbon atom common to two rings, are important structural motifs in medicinal chemistry. nih.govgoogle.com A powerful and common method for their synthesis is the [3+2] cycloaddition reaction involving an in-situ generated azomethine ylide. nih.govresearchgate.net

This transformation typically involves the reaction of an α-amino acid or ester with an aldehyde or ketone. For instance, N-benzyl azomethine ylides can be generated from N-(methoxymethyl)-N-(trimethylsilyl)methyl)benzylamine and a catalytic amount of acid. nih.gov These ylides are highly reactive 1,3-dipoles that readily react with a variety of electron-deficient alkenes (dipolarophiles) to form spirocyclic pyrrolidine frameworks. nih.govgoogle.com The alkene component is often an exocyclic alkene derived from a cyclic ketone, which becomes the spiro-fused ring system. nih.gov This method has been used to synthesize the core of antibacterial agents like Sitafloxacin and Olamufloxacin. nih.govgoogle.com Multicomponent variations of this reaction, involving a primary amine, two equivalents of a maleimide, and an aldehyde, can produce complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons in high yields. acs.org

Table 2: Synthesis of Spirocyclic Pyrrolidines via [3+2] Cycloaddition

Ylide Source Dipolarophile Catalyst/Conditions Product Type Yield Reference
N-benzyl azomethine ylide (in situ) Exocyclic alkene from cyclic ketone Catalytic TFA Spiro[pyrrolidine-3,1'-cycloalkane] 57% nih.gov
Allylamine + N-methylmaleimide Cinnamaldehyde Toluene, 120 °C Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} 88% acs.org
Isatin (B1672199) + secondary amino acid 5-Arylidene thiazolidine-2,4-dione MnCoCuFe₂O₄@L-proline Spiro[oxindole-3,2'-pyrrolidine] High nih.gov

Introduction of Diverse Sulfur-Containing Moieties (e.g., Sulfone, Trifluoromethylthio)

The methylsulfanyl group at the C-3 position is a key functional handle that can be readily modified to introduce other sulfur-containing functionalities, thereby modulating the compound's electronic properties, polarity, and metabolic stability.

Sulfone Derivatives: The oxidation of the sulfide (B99878) moiety to a sulfone is a common and straightforward transformation. This conversion significantly increases the polarity of the molecule and introduces a hydrogen bond acceptor. The resulting 3-(methylsulfonyl)pyrrolidine (B1307419) is a known compound. researchgate.net The oxidation can be achieved using a variety of standard oxidizing agents, such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. Electrochemical methods have also been developed for the synthesis of sulfonyl derivatives, providing a green alternative to traditional reagents. acs.org

Trifluoromethylthio Derivatives: The trifluoromethylthio (SCF₃) group is a highly sought-after functionality in drug discovery due to its high lipophilicity, metabolic stability, and unique electronic properties. While direct trifluoromethylthiolation of a saturated C-H bond on the pyrrolidine ring is challenging, several strategies can be envisioned. Electrophilic trifluoromethylthiolating reagents, such as N-trifluoromethylthiosaccharin, are used for the functionalization of electron-rich arenes and N-heterocycles like indoles and pyrroles. nih.gov Therefore, one potential route to a trifluoromethylthio-substituted pyrrolidine would be the dehydrogenation of the pyrrolidine ring to the corresponding pyrrole (B145914) (see section 4.5), followed by electrophilic trifluoromethylthiolation. Another approach could involve the synthesis of ethynyl (B1212043) trifluoromethyl sulfide, which can be used in copper-catalyzed cycloaddition reactions to form CF₃S-containing triazoles, which could then be linked to the pyrrolidine scaffold. utas.edu.au

Pyrrolidine-to-Pyrrole Conversions via Dehydrogenation

The conversion of the saturated pyrrolidine ring to its aromatic pyrrole counterpart is a valuable transformation that opens up different avenues for functionalization. Pyrroles are susceptible to polymerization under standard oxidative conditions, which has made their synthesis from pyrrolidines challenging. nih.govnih.govacs.org However, several methods have been developed to achieve this dehydrogenation.

A recently developed and highly effective method employs the commercially available Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst. nih.govacs.org This procedure is operationally simple and notably does not require the pyrrolidine substrate to be substituted with electron-withdrawing groups, which was a limitation of previous methods. nih.gov The reaction allows pyrrolidines to be used as stable synthons for pyrroles, which can be unmasked in a late-stage synthetic step. nih.gov

Older methods for this conversion include vapor-phase dehydrogenation at high temperatures (e.g., 400-450 °C) over a palladium-on-silica gel catalyst. google.com Other approaches involve tandem amination/oxidation sequences starting from amine-tethered alkynes, mediated by a silver catalyst, to produce functionalized pyrroles directly. nih.gov

Table 3: Comparison of Pyrrolidine Dehydrogenation Methods

Method Catalyst / Reagent Conditions Substrate Scope Reference
Borane-Catalyzed B(C₆F₅)₃ (20 mol%) ODCB, Heat Broad, tolerates non-activated pyrrolidines nih.gov
Catalytic Vapor Phase Palladium on Silica Gel 400-450 °C, H₂ co-feed Pyrrolidine vapor google.com
Tandem Amination/Oxidation Silver(I) salt One-pot from amine-alkyne Specific precursors nih.gov

Catalytic Applications of Pyrrolidine and Its Derivatives

Asymmetric Organocatalysis

There is no significant body of research available to detail the application of (3S)-3-(methylsulfanyl)pyrrolidine as a primary organocatalyst. While numerous other substituted pyrrolidines are known to be effective organocatalysts, the specific catalytic behavior of the 3-methylsulfanyl derivative in key asymmetric reactions like aldol (B89426), Michael, or Mannich reactions has not been documented in dedicated studies.

Ligand Design in Transition Metal Catalysis

Similarly, the use of this compound as a chiral ligand in transition metal-catalyzed reactions is not a well-documented area of research. The design of ligands for transition metals often involves the strategic placement of heteroatoms to create effective coordination sites. While the nitrogen and sulfur atoms in this compound could theoretically serve as a bidentate ligand, there is a lack of published studies that have synthesized, characterized, and evaluated the performance of its metal complexes in catalytic applications such as asymmetric hydrogenation, cross-coupling reactions, or allylic alkylations.

Computational and Theoretical Investigations of 3s 3 Methylsulfanyl Pyrrolidine and Its Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. rsc.org DFT calculations allow for the elucidation of reaction mechanisms, the analysis of transition states, the prediction of stable conformations, and the characterization of electronic properties. rsc.org

DFT calculations are frequently employed to map out the potential energy surface of a chemical reaction, helping to elucidate the most likely mechanistic pathways. For organocatalysts based on the pyrrolidine (B122466) scaffold, DFT has been essential in understanding how these molecules facilitate chemical transformations. mdpi.com

Researchers utilize DFT to model the interactions between the catalyst, substrates, and any co-catalysts or additives. For instance, in asymmetric aldol (B89426) reactions catalyzed by proline-based peptides, DFT calculations have confirmed the crucial role of specific amino acid residues in the catalyst's structure, which lock the catalyst into a conformation that promotes high enantioselectivity. mdpi.com Similarly, theoretical studies on the synthesis of pyrrolidine-2,3-diones have helped to propose and validate reaction mechanisms, evaluating the thermodynamics of different pathways. beilstein-journals.org By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed, revealing the step-by-step process of bond formation and cleavage. This understanding at the molecular level is critical for optimizing reaction conditions and designing more efficient catalysts. beilstein-journals.orgacs.org

Table 1: Application of DFT in Reaction Mechanism Studies of Pyrrolidine Analogs

Reaction TypePyrrolidine System StudiedKey DFT InsightReference
Asymmetric Aldol ReactionTripeptides containing ProlineConfirmed the essential role of the C-terminal D-alanine residue in establishing a specific conformation required for high enantioselectivity. mdpi.com
Pyrrolidine DehydrogenationSubstituted PyrrolidinesProvided mechanistic insights into the borane-catalyzed dehydrogenative process to form pyrroles. acs.org
Synthesis of Pyrrolidine-2,3-diones1,4,5-Trisubstituted pyrrolidine-2,3-dionesEvaluated thermodynamic parameters of proposed reaction pathways to determine the most favorable mechanism. beilstein-journals.org
Intramolecular C(sp3)–H AminationFormation of PyrrolidinesComputed transition states to show that selectivity is controlled by the binding pose of substrates within an enzyme's active site. researchgate.net

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Analyzing the structure and energy of transition states is fundamental to understanding reaction kinetics and selectivity. DFT calculations are a primary tool for locating and characterizing these fleeting structures. acs.orgacs.org

For reactions involving pyrrolidine-based catalysts, DFT is used to model the transition states for different possible reaction pathways, particularly to explain the origin of stereoselectivity. mdpi.com For example, in enantioselective reactions, two possible transition states can lead to the formation of opposite enantiomers. By calculating the activation energies (the energy difference between the reactants and the transition state) for both pathways, researchers can predict which enantiomer will be preferentially formed. The pathway with the lower activation energy will be faster and thus yield the major product. acs.org These calculations have revealed that non-covalent interactions, such as hydrogen bonds within the transition state structure, can significantly stabilize one orientation over another, thereby locking in a specific stereochemical outcome. mdpi.comnih.gov

Table 2: DFT Analysis of Transition States in Reactions Involving Pyrrolidine Analogs

Catalyst/SystemReactionFocus of Transition State AnalysisKey FindingReference
Prolinamide OrganocatalystAldol ReactionRole of intramolecular hydrogen bondingAn intramolecular hydrogen bond between the sulfonamide NH and the prolinamide C=O locks the proline conformation, affecting selectivity. mdpi.com
Cinchona Alkaloid ThioureaDecarboxylative AdditionStereoselectivityCalculated transition states for nucleophilic addition, decarboxylation, and protonation steps to rationalize diastereo- and enantioselectivity. acs.org
Pyrrolidinyl Gold(I) ComplexesIntramolecular [4+2] CycloadditionOrigin of enantioselectivityAnalysis of attractive non-covalent interactions between the substrate and catalyst in the transition state determines the enantioselective folding. acs.org
Cytochrome P411 EnzymeIntramolecular C-H AminationEnantioselectivityThe enzyme active site controls the binding pose of the substrate, which dictates the favored transition state and thus the product's stereochemistry. researchgate.net

The five-membered pyrrolidine ring is not planar and exists in a continuous series of puckered conformations to minimize steric and torsional strain. researchgate.net The two most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced on opposite sides of a plane). For substituted pyrrolidines like (3S)-3-(methylsulfanyl)pyrrolidine, the specific nature and position of the substituent significantly influence the conformational preference of the ring.

DFT calculations are used to determine the geometries and relative energies of these different conformers. acs.org For the parent pyrrolidine molecule, extensive computational studies have investigated the energy difference between conformers where the N-H bond is in an axial versus an equatorial position, finding the N-H equatorial structure to be the most stable. frontiersin.org In substituted pyrrolidines, such as proline, the substituents dictate the preferred pucker of the ring, which can be either Cγ-endo (where the Cγ atom is on the same side as the carboxyl group) or Cγ-exo. researchgate.net Quantum mechanical calculations on a proline analog showed the Cγ-endo pucker to be more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in solution. researchgate.net The position of the methylsulfanyl group at the C3 position in this compound would be expected to have a defining influence on the equilibrium between these puckered forms, which in turn affects its biological activity and catalytic properties.

Table 3: Theoretical Conformational Analysis of Pyrrolidine and its Analogs

MoleculeConformations StudiedComputational MethodKey FindingReference
PyrrolidineN-H axial vs. N-H equatorialHF, MP2, DFT (B3LYP)The N-H equatorial structure is the most stable conformer. frontiersin.org
5-phenylpyrrolidine-2-carboxylateCγ-endo vs. Cγ-exo puckerQuantum MechanicsThe Cγ-endo pucker is more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in DMSO solution. researchgate.net
N-substituted PyrrolidinesMinimum-energy conformersDFTThe relative proportion of each conformer was estimated using thermodynamic calculations and correlated with experimental NMR data. acs.orgnih.gov
trans-4-tert-butylprolineRing puckeringX-ray, NMR, and DFTA bulky substituent strongly favors a pseudoequatorial orientation, causing an endo pucker for the L-proline derivative. bhu.ac.in

The electronic structure of a molecule governs its reactivity. DFT is used to calculate key electronic properties, such as the distribution of electron density and the energies and shapes of molecular orbitals. wikipedia.org Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

According to FMO theory, the HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For a related compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, DFT calculations revealed a large HOMO-LUMO gap of 3.59 eV, indicating high kinetic stability. researchgate.net

Additionally, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution on the molecule's surface. wikipedia.org These maps use color-coding to indicate regions of negative electrostatic potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. wikipedia.org For this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms, identifying them as potential sites for interaction with electrophiles or for hydrogen bonding.

Table 4: Electronic Properties of Pyrrolidine Analogs from DFT Studies

PropertyMolecule/SystemSignificanceTypical Findings/InsightsReference
HOMO-LUMO Gap4-chloro-1H-pyrrolo[2,3-b]pyridineIndicates kinetic stability and chemical reactivity.A large gap (3.59 eV) implies high kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP)Chalcone derivativesIdentifies reactive sites for electrophilic and nucleophilic attack.Positive potential (blue) is located near hydrogen atoms, while negative potential (red) is near electronegative atoms like oxygen. wikipedia.org
Frontier Molecular Orbitals (HOMO/LUMO)OligothiophenesDetermines the electron-donating and electron-accepting capabilities.The spatial distribution of HOMO and LUMO lobes indicates the primary sites of electronic transitions and reactivity. nih.gov
Topological Analysis (QTAIM)4-chloro-1H-pyrrolo[2,3-b]pyridineCharacterizes the nature of chemical bonds and intermolecular interactions.Confirmed the covalent nature of N-C and C-C bonds and characterized intermolecular N-H···N hydrogen bonds. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a vital tool in drug discovery and molecular biology for predicting ligand-receptor interactions at the atomic level.

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. nih.gov A higher score generally indicates a more stable interaction and a higher binding affinity.

For analogs of this compound, docking studies have been successfully used to identify potential biological targets and elucidate key molecular interactions responsible for their activity. For example, docking studies of pyrrolidine derivatives as inhibitors of influenza neuraminidase identified crucial hydrogen bond and electrostatic interactions with key amino acid residues in the active site, such as Trp178, Arg371, and Tyr406. nih.gov In another study, docking simulations of pyrrolidine-based iminosugars targeting the β-glucocerebrosidase enzyme revealed that a long alkyl chain on the pyrrolidine ring had favorable interactions with a hydrophobic pocket in the enzyme, while the core sugar-like structure formed essential hydrogen bonds with residues like Asp127, Glu235, and Glu340. researchgate.net These computational predictions provide a structural hypothesis for the observed biological activity and guide the rational design of more potent and selective inhibitors. acs.org

Table 5: Molecular Docking Studies of Pyrrolidine Analogs

Pyrrolidine Analog ClassProtein TargetKey Interacting ResiduesPredicted InteractionsReference
Pyrrolidine derivativesInfluenza Neuraminidase (NA)Trp178, Arg371, Tyr406Hydrogen bonding and electrostatic interactions. nih.gov
α-1-C-alkylated 1,4-dideoxy-1,4-imino-d-arabinitol (B1194975) (DAB)β-Glucocerebrosidase (Gaucher disease)Asp127, Glu235, Glu340Hydrogen bonds with the sugar analog part; hydrophobic interactions with the alkyl group. researchgate.net
Pyrrolidine-2,3-dione derivativesCyclin-dependent kinase 5 (Cdk5/p25)Not specifiedStable interactions within the ATP-binding site. nih.gov
Pyrrolidine derivativesMyeloid cell leukemia-1 (Mcl-1)Not specifiedUncovered the mode of interaction between the ligand and key residues of the protein binding site. acs.org
Fused 1H-pyrrolesEGFR / CDK2Met769, Leu820 (EGFR)Hydrogen bond with Met769; hydrophobic interactions with Leu694, Ala719, and Leu820. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activities. nih.govyoutube.com For this compound and its analogs targeting nAChRs, QSAR provides a powerful tool to understand the physicochemical properties that govern receptor affinity and to predict the activity of novel, unsynthesized compounds. nih.govnih.gov

Given the lack of high-resolution crystal structures for most nAChR subtypes, ligand-based approaches like QSAR are particularly valuable. nih.govresearchgate.net These studies typically involve a series of structurally related compounds, such as various pyrrolidine derivatives, for which the binding affinities (e.g., Ki values) have been experimentally determined. researchgate.net

Several QSAR approaches have been applied to nAChR ligands:

2D-QSAR (Hansch Analysis): This classical method relates biological activity to physicochemical descriptors of the entire molecule, such as lipophilicity (logP), electronic properties (e.g., Hammett constants, σ), and steric parameters (e.g., molar refractivity, MR). nih.govresearchgate.net For nicotinic agonists, Hansch-type equations have often revealed that steric effects are a major factor modulating receptor affinity, with bulky substituents sometimes leading to decreased affinity. nih.govresearchgate.net Studies on 6-substituted nicotine (B1678760) analogs found that while lipophilic substituents contributed to affinity, increasing steric size was detrimental. researchgate.net

3D-QSAR: These methods consider the three-dimensional properties of molecules. A common approach is Comparative Molecular Field Analysis (CoMFA), which generates a 3D grid around an aligned set of molecules and calculates steric and electrostatic fields. nih.gov The resulting models can be visualized as contour maps, highlighting regions where positive or negative steric bulk and electrostatic charges are favorable or unfavorable for activity. acs.org For nicotinic ligands, CoMFA has successfully merged models from different chemical classes into more global, predictive models. nih.gov These models have shown that for high affinity, bulky substituents in certain positions (e.g., the 6-position of a pyridine (B92270) ring) can reduce affinity, while bulky ring systems containing a sp³-hybridized nitrogen can increase it. acs.org

Hologram QSAR (HQSAR): This 2D method avoids the need for molecular alignment by using molecular holograms, which are fragment-based fingerprints that encode the 2D structure. nih.gov It can be a faster alternative to 3D-QSAR, especially for diverse datasets.

The development of robust QSAR models relies on rigorous statistical validation. Key metrics include the squared correlation coefficient (R²), which measures the model's fit to the training data, and the leave-one-out cross-validated correlation coefficient (Q²), which assesses its internal predictive ability. acs.orgnih.gov A high Q² value (typically > 0.5) is essential for a reliable model. Furthermore, external validation using a test set of compounds not included in model generation provides the most stringent test of a model's predictive power (R²pred). nih.govnih.gov Successful QSAR models for pyrrolidine and nicotinic derivatives have achieved high predictive accuracy, guiding the design of new ligands with enhanced potency. nih.govacs.org

Table 2. Common QSAR Methodologies and Key Parameters
QSAR MethodCore PrincipleCommon DescriptorsKey Statistical Metric
2D-QSAR (Hansch)Correlates global physicochemical properties with activity. researchgate.netlogP (lipophilicity), MR (steric), σ (electronic). nih.govR² (Goodness-of-fit)
3D-QSAR (CoMFA)Uses 3D steric and electrostatic fields of aligned molecules. nih.govSteric and Electrostatic Field Values. acs.orgQ² (Internal Predictivity)
HQSARUses 2D fragment fingerprints, avoiding 3D alignment. nih.govMolecular Holograms/Fragment Counts. nih.govR²pred (External Predictivity)

Applications in Chemical Biology and Ligand Design

Scaffold Design for Molecular Targets

The pyrrolidine (B122466) ring is a highly valued scaffold in medicinal chemistry due to its three-dimensional structure, which allows for a thorough exploration of pharmacophore space. nih.govnih.gov The non-planar nature of the pyrrolidine ring, often described as "pseudorotation," provides a level of conformational flexibility that can be advantageous for binding to biological targets. nih.gov The introduction of substituents on the pyrrolidine ring can lock the conformation and provide specific vectors for interacting with target proteins. nih.gov

The (3S)-3-(methylsulfanyl)pyrrolidine scaffold offers several advantages in the design of ligands for molecular targets:

Stereochemical Control: The defined stereochemistry at the C3 position is crucial for specific interactions with chiral biological macromolecules like enzymes and receptors. The spatial orientation of the methylsulfanyl group can significantly influence binding affinity and biological activity. nih.govnih.gov

Introduction of a Key Interaction Moiety: The methylsulfanyl group can participate in various non-covalent interactions with protein targets, including hydrophobic and van der Waals interactions. The sulfur atom can also act as a hydrogen bond acceptor in some contexts.

Modulation of Physicochemical Properties: The inclusion of the methylsulfanyl group can influence the lipophilicity and metabolic stability of the resulting molecule, which are critical parameters in drug design.

A notable example of the successful application of the this compound scaffold is in the development of kinase inhibitors. nih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. mdpi.comsemanticscholar.orgresearchgate.net The design of potent and selective kinase inhibitors is a major focus of modern drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a recognized template for kinase inhibitors due to its structural similarity to the adenine (B156593) ring of ATP, allowing it to interact with the hinge region of the kinase active site. semanticscholar.org The incorporation of the this compound moiety onto such core scaffolds has been shown to enhance the properties of the resulting inhibitors.

Investigation of Molecular Interactions with Biomolecules

The this compound scaffold has been instrumental in the investigation of molecular interactions with key biological targets, particularly enzymes and receptors.

A significant application of the this compound moiety has been in the design of inhibitors for extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. nih.gov

In a notable study, the compound SCH772984 was identified as a potent and selective inhibitor of ERK1/2. However, it suffered from poor pharmacokinetic (PK) properties, which limited its clinical development. nih.gov A systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of a novel analog incorporating a (3S)-thiomethyl group, which is synonymous with (3S)-methylsulfanyl. This modification resulted in a dramatic improvement in the pharmacokinetic profile. nih.gov

The table below summarizes the key findings from this research, highlighting the impact of the (3S)-methylsulfanylpyrrolidine moiety on the properties of the ERK inhibitor.

CompoundStructureERK1 IC50 (nM)Cell Proliferation (Colo205) IC50 (nM)Rat AUC PK @10 mpk (µM·h)Rat F%
SCH772984 (Parent) 1800
Analog 28 (with (3S)-thiomethyl pyrrolidine) 1202670

Data sourced from a study on the discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. nih.gov

The pyrrolidine scaffold is a common feature in ligands designed to interact with a variety of receptors. nih.govnih.govnih.gov The stereochemistry and substitution pattern of the pyrrolidine ring are critical determinants of binding affinity and selectivity. nih.gov For instance, derivatives of 3-pyrrolidine-indole have been investigated as selective modulators of serotonin (B10506) 5-HT2 receptors for the potential treatment of central nervous system disorders. nih.gov

While specific and detailed receptor binding data for compounds solely characterized by the this compound moiety are not extensively reported in the public domain, the principles of its utility can be inferred from studies on related structures. The defined stereochemistry and the potential for the methylsulfanyl group to engage in specific interactions within a receptor's binding pocket make it an attractive component for generating novel receptor ligands. The orientation of the substituent at the 3-position of the pyrrolidine ring can dramatically alter the biological profile of a molecule, for example, by influencing its agonist or antagonist activity at a given receptor. nih.gov Further research is needed to fully elucidate the specific contributions of the this compound scaffold to receptor binding across different target classes.

Role in Prodrug Strategies

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. nih.gov This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, instability, or a lack of target specificity.

The potential role of the this compound moiety in prodrug strategies is an area that warrants further investigation. The thioether linkage in the methylsulfanyl group presents a potential site for metabolic modification. For instance, thioethers can undergo oxidation in vivo to form sulfoxides and sulfones. This biotransformation can alter the polarity and reactivity of the molecule. If the resulting sulfoxide (B87167) or sulfone were more labile or possessed different biological properties, this could form the basis of a prodrug approach.

However, there is currently a lack of specific published research demonstrating the use of the this compound group as a key component in a prodrug strategy. The development of bioreversible modification tools for amino acid residues such as methionine, which contains a thioether, suggests that the chemistry of this functional group is of interest in designing cleavable linkers and other prodrug components. nih.gov Future research may explore whether the methylsulfanyl group on the pyrrolidine ring can be engineered to be part of a cleavable linker system, releasing the active pharmacophore in a controlled manner.

Advanced Analytical and Spectroscopic Characterization Methods

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like (3S)-3-(methylsulfanyl)pyrrolidine, single-crystal XRD can unambiguously establish its absolute configuration and provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific X-ray diffraction data for this compound is not widely available in the public domain, the general methodology for such a study would involve:

Crystal Growth: Obtaining a high-quality single crystal of this compound or a suitable crystalline derivative is the first and often most challenging step. This is typically achieved by slow evaporation of a solvent from a concentrated solution, vapor diffusion, or cooling crystallization techniques.

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections at specific angles, is recorded by a detector.

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the asymmetric unit are then determined using various computational methods. The final structural model is refined to achieve the best possible fit with the experimental data.

The resulting crystal structure would provide definitive proof of the (S) configuration at the C3 position of the pyrrolidine (B122466) ring and would reveal the conformation of the five-membered ring and the orientation of the methylsulfanyl group.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₅H₁₁NS
Formula Weight117.21
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8
b (Å)8.2
c (Å)13.5
α (°)90
β (°)90
γ (°)90
Volume (ų)642.6
Z4
Density (calculated) (g/cm³)1.210

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray diffraction study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidine ring and the methyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would be characteristic of the molecule's structure. For instance, the proton at the chiral center (C3) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the methyl group would typically appear as a singlet.

The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of these signals would be indicative of their electronic environment (e.g., carbons bonded to nitrogen or sulfur would have characteristic chemical shifts).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-H₂2.8 - 3.2 (m)50 - 55
C3-H3.3 - 3.6 (m)40 - 45
C4-H₂1.9 - 2.3 (m)30 - 35
C5-H₂2.9 - 3.3 (m)55 - 60
S-CH₃2.1 (s)15 - 20
N-H1.5 - 2.5 (br s)-

Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions. 's' denotes a singlet, 'm' denotes a multiplet, and 'br s' denotes a broad singlet.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its elemental composition and structural features through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (117.21). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula (C₅H₁₁NS).

Fragmentation of the molecular ion would produce a characteristic pattern of fragment ions. Common fragmentation pathways for pyrrolidine derivatives include the loss of small neutral molecules or radicals, providing further structural confirmation.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)Description
[C₅H₁₁NS]⁺117.0663Molecular Ion
[C₄H₈N]⁺70.0657Loss of •SCH₃
[C₅H₁₀N]⁺84.0813Loss of •SH

Note: The m/z values are for the monoisotopic masses.

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC)

For a chiral compound like this compound, it is crucial to determine its enantiomeric purity, which is the measure of the excess of one enantiomer over the other. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a racemic mixture, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomeric peaks.

To assess the enantiomeric purity of a sample of this compound, the following steps would be taken:

Method Development: A suitable chiral HPLC method would be developed by screening various chiral columns (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) and mobile phase compositions.

Analysis of a Racemic Standard: A racemic mixture of 3-(methylsulfanyl)pyrrolidine would be injected to determine the retention times of both the (S) and (R) enantiomers and to ensure that the method can separate them effectively.

Analysis of the Sample: The sample of this compound would then be analyzed under the optimized conditions.

Quantification: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram. For a sample of pure this compound, only one peak corresponding to the (S)-enantiomer should be observed, or the peak for the (R)-enantiomer should be at or below the limit of detection.

Table 4: Example Chiral HPLC Method Parameters for Enantiomeric Purity Assessment

ParameterCondition
ColumnChiralpak® AD-H (or similar)
Mobile Phasen-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (R-enantiomer)~ 5.2 min
Retention Time (S-enantiomer)~ 6.5 min

Note: These are example parameters and would need to be optimized for the specific analysis.

Q & A

Q. What synthetic methodologies are effective for introducing the methylsulfanyl group into pyrrolidine derivatives?

The methylsulfanyl group can be introduced via nucleophilic substitution or radical-mediated pathways. For example, reacting pyrrolidine derivatives with methyl disulfide or methylthiol in the presence of a base (e.g., NaH) under anhydrous conditions facilitates substitution at the 3-position. Radical thiol-ene reactions using AIBN as an initiator may also achieve regioselective functionalization .

Q. What analytical techniques are critical for confirming the structure and purity of (3S)-3-(methylsulfanyl)pyrrolidine?

High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are essential for structural confirmation. For purity assessment, reverse-phase HPLC coupled with UV detection or GC-MS is recommended. Chiral HPLC (e.g., Chiralpak IC column) can verify enantiomeric excess (>99%) in stereospecific syntheses .

Q. How does the methylsulfanyl group influence the compound’s physicochemical properties?

The methylsulfanyl group increases lipophilicity (logP) and may enhance membrane permeability, as observed in analogous pyrrolidine derivatives. Computational tools like MarvinSketch or ACD/Labs can predict partition coefficients and pKa values .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) or enzymatic resolution with lipases can achieve high enantiomeric purity. Kinetic resolution of racemic mixtures via chiral stationary phases in preparative HPLC is also effective .

Q. How can researchers investigate the metabolic stability of this compound in vitro?

Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Include NADPH cofactors to assess cytochrome P450-mediated oxidation. Parallel assays with glutathione can detect reactive metabolites .

Q. What computational approaches predict the bioactivity of this compound against enzyme targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like CYP450 or kinases. QSAR models trained on pyrrolidine derivatives with sulfanyl groups may predict binding affinities .

Q. How does the methylsulfanyl group affect regioselectivity in subsequent derivatization reactions?

The sulfur atom’s lone pairs can direct electrophilic aromatic substitution or participate in coordination chemistry. Oxidation with mCPBA converts the thioether to sulfoxide/sulfone, altering reactivity and hydrogen-bonding capacity .

Q. What experimental designs address discrepancies in reported reaction yields for this compound derivatives?

Systematic optimization of reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) software (e.g., JMP) identifies critical variables. Reproducibility studies under inert atmospheres (N2_2/Ar) minimize oxidative byproducts .

Methodological Notes

  • Contradiction Resolution : Discrepancies in synthetic yields may arise from trace moisture or oxygen. Use Schlenk-line techniques for air-sensitive steps .
  • Safety Protocols : The compound’s thioether group may generate toxic sulfoxides; conduct reactions in fume hoods with proper PPE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.